Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate
Description
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-3-4-9(13)10-7(6-15)5-14-11(8)10/h3-6,14H,2H2,1H3 |
InChI Key |
HBURXCBRJSBDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)Br)C(=CN2)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with ethyl indole-7-carboxylate or a related indole ester derivative. This precursor provides the ethyl ester group at the 7-position, which is preserved throughout the synthesis.
Bromination at the 4-Position
Selective bromination at the 4-position of the indole ring is commonly achieved using N-bromosuccinimide (NBS) under controlled temperature conditions (0–5°C) to prevent polybromination or substitution at undesired positions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagent | N-bromosuccinimide (NBS) | Stoichiometric amounts preferred |
| Solvent | Dimethylformamide (DMF) or dichloromethane | DMF enhances regioselectivity |
| Temperature | 0 to 5 °C | Low temperature reduces side reactions |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Yield | 70–85% | High regioselectivity achieved |
Formylation at the 3-Position (Vilsmeier–Haack Reaction)
The formyl group at the 3-position is introduced via the Vilsmeier–Haack reaction, which involves the reaction of the 4-bromoindole ester with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | POCl₃ + DMF | Generates electrophilic formylating agent |
| Solvent | DMF | Acts both as solvent and reagent |
| Temperature | 80–110 °C | Elevated temperature promotes reaction |
| Reaction Time | 3–6 hours | Reaction monitored by TLC |
| Workup | Quenching with water, extraction with ether | Purification by column chromatography |
| Yield | 65–75% | High regioselectivity for 3-position |
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Starting material prep | Ethyl indole-7-carboxylate synthesis | Ethyl indole-7-carboxylate | Variable |
| 2 | Bromination | NBS, DMF, 0–5 °C | Ethyl 4-bromoindole-7-carboxylate | 70–85 |
| 3 | Formylation | POCl₃, DMF, 80–110 °C | Ethyl 4-bromo-3-formylindole-7-carboxylate | 65–75 |
| 4 | Purification | Column chromatography | Pure Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate | — |
Analytical Characterization
Key analytical techniques confirm the structure and purity of the compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm.
- Ethyl ester protons appear at δ 1.3–1.5 ppm (CH₃) and δ 4.2–4.4 ppm (CH₂).
- Bromine substitution causes deshielding effects visible in aromatic proton shifts.
-
- Molecular ion peak [M+H]^+ at m/z 296.13 consistent with C₁₂H₁₀BrNO₃.
- Fragmentation patterns confirm the presence of bromine and formyl groups.
-
- Ester carbonyl stretch near 1675 cm⁻¹.
- Aldehyde C=O stretch typically appears around 1700 cm⁻¹.
- NH stretching near 3300 cm⁻¹.
Research Findings and Optimization Notes
- The bromination step requires careful temperature control to avoid dibromination or substitution at other positions on the indole ring.
- The Vilsmeier–Haack formylation is highly regioselective for the 3-position due to the electronic properties of the indole nucleus.
- Purification challenges arise due to the close polarity of intermediates; reverse-phase preparative HPLC is sometimes employed for final purification.
- Scale-up considerations include optimizing stirring rates, slow addition of reagents, and solvent choice to maximize yield and purity.
- Cross-coupling reactions involving 6-bromoindole derivatives, as reported in related indole syntheses, suggest the potential for transition-metal catalysis optimization if further functionalization is desired.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 4-bromo-3-carboxy-1H-indole-7-carboxylate.
Reduction: Ethyl 4-bromo-3-hydroxymethyl-1H-indole-7-carboxylate.
Substitution: Ethyl 4-substituted-3-formyl-1H-indole-7-carboxylate.
Scientific Research Applications
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The table below compares key physical and chemical properties of Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate with its structural analogs:
*Estimated values based on substituent contributions. Bromine increases molecular weight (~79.9) and XLogP3 (~0.9) compared to the non-brominated analog.
Reactivity and Electronic Effects
- Bromine Substitution: The electron-withdrawing bromine at position 4 decreases electron density at the indole core, enhancing the electrophilicity of the formyl group (position 3). This contrasts with non-brominated analogs (e.g., Ethyl 3-formyl-1H-indole-7-carboxylate), where the formyl group is less activated .
- Cross-Coupling Potential: The bromine atom enables Pd-catalyzed reactions (e.g., coupling with aryl boronic acids), a feature absent in non-halogenated analogs. For example, highlights Suzuki-Miyaura coupling in brominated indazoles, a reactivity likely transferable to brominated indoles .
- Formyl Group Reactivity : The aldehyde group participates in nucleophilic additions (e.g., hydrazone formation) and condensations. Bromine’s meta-directing nature may influence regioselectivity in further functionalization .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate?
- Methodology : Multi-step synthesis typically involves bromination and formylation of an indole scaffold. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF). Purification via column chromatography (hexane/ethyl acetate gradient) ensures high yields. Intermediate characterization by -NMR and LC-MS is critical to confirm structural integrity .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : -NMR and -NMR confirm substituent positions and electronic environments. For instance, the formyl group appears as a singlet near δ 10.1 ppm in -NMR. IR spectroscopy verifies carbonyl stretches (~1700 cm⁻¹ for ester and formyl groups).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (SHELXL for refinement) resolves the 3D structure. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Hydrogen bonding networks can be analyzed using graph-set notation .
Q. What is the role of substituents (e.g., bromo, formyl) in hydrogen bonding and crystal packing?
- Methodology : The bromo group enhances halogen bonding, while the formyl group participates in C–H···O interactions. Graph-set analysis (e.g., Etter’s rules) identifies motifs like rings in crystal structures. These interactions influence solubility and stability, critical for co-crystal engineering .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?
- Methodology : Use SHELXL’s refinement tools to model disorder by splitting atoms into multiple positions with occupancy factors. For twinned data, the HKLF5 format in SHELX handles twin-law matrices (e.g., two-domain twinning). Validation tools like PLATON check for missed symmetry and systematic errors .
Q. How can density functional theory (DFT) predict the reactivity of this compound?
- Methodology : Calculate global reactivity indices (electronegativity, hardness) using Parr’s equations:
where (ionization potential) and (electron affinity) are derived from HOMO/LUMO energies. Local softness maps identify nucleophilic/electrophilic sites, guiding functionalization at the 3-formyl or 7-ester positions .
Q. How to design multi-step syntheses while mitigating steric hindrance from bulky substituents?
- Methodology : Computational modeling (e.g., molecular mechanics) predicts steric clashes. For example, bulky groups at the 1-position may hinder formylation at C3. Adjust reaction order (e.g., late-stage bromination) or use directing groups (e.g., pyridyl) to improve regioselectivity .
Q. What strategies address low yields in bromination steps?
- Methodology : Optimize solvent polarity (e.g., DCM vs. THF) and reaction temperature. Radical bromination with AIBN/NBS often outperforms electrophilic routes. Monitor reaction progress via TLC and quench excess bromine with Na₂S₂O₃ to prevent over-bromination .
Q. How to conduct mechanistic studies on formylation reactions using kinetic analysis?
- Methodology : Perform time-resolved -NMR or in-situ IR spectroscopy to track intermediate formation. Rate constants derived from Eyring plots reveal whether the mechanism is concerted (single transition state) or stepwise (zwitterion intermediate). Solvent effects (e.g., DMF vs. DCE) further elucidate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
